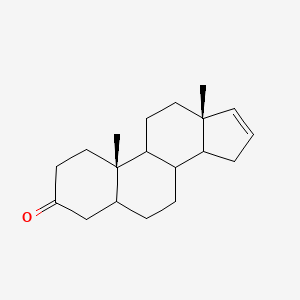

(8xi,9xi,14xi)-Androst-16-en-3-one

Description

Contextualizing Steroidal Androstenes within Chemical Biology Research

Steroids are organic compounds characterized by a specific four-ring carbon skeleton. wikipedia.org They serve two principal biological functions: as critical components of cell membranes, where they modulate fluidity, and as signaling molecules that regulate a vast array of physiological processes. wikipedia.org This class includes well-known molecules like cholesterol, sex hormones such as testosterone (B1683101) and estradiol, and anti-inflammatory corticosteroids. wikipedia.org Natural and synthetic steroids are lipophilic molecules that can act as tissue-specific regulators of gene transcription, leading to a broad spectrum of physiological effects. nih.gov

Within this broad family, the C19 steroids, or androstanes, are primarily known as androgens. wikipedia.org A specific subgroup of these are the 16-androstenes, which are unsaturated C19 steroids. nih.gov This particular class of steroids has become a significant area of study, not for direct hormonal activity in the classical sense, but for their roles in chemical communication and sensory perception. blogspot.comwikipedia.org The investigation into 16-androstenes, such as androstadienol, androstenol (B1195071), and androstenone, helps to illuminate the metabolic pathways and genetic factors related to chemosignaling, with research often using animal models to better understand these processes. wikipedia.org The study of these compounds, including the synthesis of derivatives with incorporated heteroatoms, provides valuable insights into structure-activity relationships and the potential for developing novel therapeutic agents. nih.govresearchgate.net

The Significance of (8xi,9xi,14xi)-Androst-16-en-3-one as a Research Target

The primary significance of Androst-16-en-3-one in academic research stems from its identity as the first mammalian pheromone to be chemically characterized. wikipedia.org The specific isomer, 5α-androst-16-en-3-one (commonly known as androstenone), is found in high concentrations in the saliva of male pigs, where it acts as a pheromone to induce the mating stance in receptive females. wikipedia.orgnih.gov This well-established role in animal behavior has made it an invaluable tool in agricultural science for managing swine reproduction. wikipedia.orgcaymanchem.com

Beyond its veterinary applications, Androst-16-en-3-one is a pivotal research target for several other reasons:

Model for Olfactory Research: It is extensively used in studies of receptor-mediated odorant detection. caymanchem.com The fact that a significant portion of the human population has a specific anosmia (inability to smell) to androstenone provides a unique model for investigating the genetic basis of olfaction. wikipedia.orgcaymanchem.com Research has identified the human receptor OR7D4 as being specifically responsive to 16-androstenes like androstenone. blogspot.com

Investigating Human Chemosignaling: Androstenone has been detected in human sweat, saliva, and urine. caymanchem.comresearchgate.net This has led to extensive, albeit controversial, research into its potential role as a human pheromone or social chemosignal. researchgate.netnih.govresearchgate.net Studies have explored its effects on mood, perception, and physiological responses, although a definitive consensus on its function in humans remains elusive. nih.govoup.com

Analytical Method Development: The need to detect and quantify this compound in various biological matrices, such as animal adipose tissue, human milk, and feces, has driven the development of sophisticated analytical techniques. nih.govnih.govacs.org These methods, often involving gas chromatography-mass spectrometry (GC-MS) and enzyme immunoassays (EIA), are crucial for both fundamental research and practical applications like monitoring "boar taint" in the pork industry. nih.govnih.govacs.org

Neurosteroid Research: Structurally similar to endogenous neurosteroids that modulate GABA(A) receptors, androstenes are being investigated for neurosteroid-like activity. researchgate.net This line of inquiry seeks to understand if these compounds have direct, non-olfactory effects on the central nervous system. researchgate.net

Current Paradigms and Unexplored Avenues in Androst-16-en-3-one Research

Current research on Androst-16-en-3-one is multifaceted, reflecting its complex biological profile. A dominant paradigm remains its investigation as a chemosignal, particularly in humans. Researchers are moving beyond simple exposure studies to explore how context, individual genetic variation in receptors, and the metabolic action of skin microflora influence its perception and effects. researchgate.net The biotransformation of 16-androstenes by bacteria in human axillae to produce more odorous volatiles is a key area of focus. researchgate.net Furthermore, brain imaging studies are attempting to map the neural circuits activated by androstene exposure, providing a deeper understanding of its processing in the central nervous system. blogspot.comoup.com

Despite decades of study, several avenues in Androst-16-en-3-one research remain relatively unexplored:

Receptor Deorphanization and Signaling Cascades: While the OR7D4 receptor is linked to androstenone perception, the full range of receptors it may interact with, particularly outside the olfactory system, is not fully understood. blogspot.comnih.gov Elucidating the complete downstream signaling cascades following receptor binding is a critical next step.

Metabolic Fate and Function of Metabolites: Androst-16-en-3-one is metabolized into various other compounds, including 3α-androstenol and 3β-androstenol. nih.gov The specific biological activities of these metabolites are not as well-characterized as the parent compound. A comprehensive understanding of the metabolic pathways and the functional roles of each resulting steroid is needed. wikipedia.org

Non-Pheromonal Physiological Roles: Research has hinted at functions beyond chemical communication, such as modulation of the immune system or other endocrine pathways. For instance, one of its metabolites, 5α-androst-16-en-3α-ol, was found to affect the pulsatile secretion of luteinizing hormone in human females. oup.com Systematic investigation into these potential non-olfactory roles is a promising frontier.

Ecological Significance: While its role in pigs is well-documented, the presence and function of Androst-16-en-3-one in other species, such as the mouse deer, are only beginning to be explored. nih.gov Broader comparative studies could reveal conserved or species-specific functions and provide evolutionary context to its role as a signaling molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32925-78-3 |

|---|---|

Molecular Formula |

C19H28O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(10S,13R)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13?,15?,16?,17?,18-,19-/m0/s1 |

InChI Key |

HFVMLYAGWXSTQI-ZDZHTXOZSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC=C2)CCC4[C@@]3(CCC(=O)C4)C |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |

Origin of Product |

United States |

Stereochemical Considerations and Structural Characterization of Androst 16 En 3 One

Elucidation of Specific Stereoisomers within the Androst-16-en-3-one Class

Analysis of the (8ξ,9ξ,14ξ) Stereochemistry in Related Steroids

The C/D ring junction, involving carbons 8, 9, and 14, is a key determinant of the steroid's three-dimensional structure. researchgate.net In naturally occurring steroids, the B/C and C/D ring fusions are typically trans. researchgate.net However, synthetic routes can lead to the formation of non-natural stereoisomers with cis-fused rings. libretexts.orgnumberanalytics.com The "(8ξ,9ξ,14ξ)" notation highlights the uncertainty at these crucial positions. The relative orientations of the hydrogen atoms or substituent groups at C-8, C-9, and C-14 will define the conformation of the C and D rings and their junction. For instance, a trans-fusion between the C and D rings is characteristic of many biologically active steroids, while a cis-fusion results in a significantly different molecular shape. libretexts.org The synthesis of steroids with controlled stereochemistry at these centers is a significant challenge in organic chemistry, often requiring sophisticated strategies to achieve the desired isomeric purity. libretexts.orgnumberanalytics.com

Advanced Spectroscopic Methodologies for Structural Elucidation

Determining the precise stereochemistry of a compound like (8ξ,9ξ,14ξ)-Androst-16-en-3-one requires the application of powerful analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of steroids. researchgate.netrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

The chemical shifts of the angular methyl groups at C-18 and C-19 are particularly sensitive to the stereochemistry of the ring junctions. nih.govrsc.org For example, the chemical shift of the C-19 methyl protons is different in 5α- and 5β-androstanes. One-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning all proton and carbon signals and for determining the spatial proximity of atoms. nih.govfu-berlin.de NOESY, in particular, is crucial for establishing the relative stereochemistry by detecting through-space interactions between protons. For instance, a NOE between a proton at C-8 and the C-18 methyl group can help define their relative orientation.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Key Protons in Androstane (B1237026) Stereoisomers

| Proton | 5α-Androstane Derivative | 5β-Androstane Derivative | Expected Variation with (8ξ,9ξ,14ξ) Stereochemistry |

| C-18-H₃ | ~0.7-0.8 ppm | ~0.7-0.8 ppm | Significant shifts expected depending on C/D ring fusion |

| C-19-H₃ | ~0.8-1.0 ppm | ~1.0-1.2 ppm | Minor shifts expected |

| H-5 | ~0.7-1.2 ppm (axial) | ~1.5-2.0 ppm (equatorial) | Not directly affected, but overall spectrum will change |

| H-9 | Varies | Varies | Directly affected, with changes in multiplicity and chemical shift |

Note: These are generalized values and can vary based on other substituents and the specific stereoisomer.

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. nih.govacs.org Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. nih.govnih.govproquest.com The fragmentation patterns of steroid stereoisomers can be distinct, providing valuable structural information. nih.govresearchgate.netnih.gov For instance, the relative abundances of certain fragment ions can differ between epimers. While mass spectrometry is generally less definitive than NMR for stereochemical assignment, specific techniques, such as analyzing the fragmentation of metal-cationized steroids, can reveal subtle structural differences between isomers. nih.govacs.org

Table 2: Expected High-Resolution Mass Spectrometry Data for Androst-16-en-3-one

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₂₈O |

| Exact Mass | 272.2140 |

| Common Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Key Fragmentation Pathways | Losses of methyl groups, water (if hydroxylated), and characteristic cleavages of the steroid rings. |

Chiral Chromatography for Stereoisomer Separation and Purity Assessment

Chiral chromatography is an essential technique for separating enantiomers and diastereomers. nih.govrsc.org For a sample of (8ξ,9ξ,14ξ)-Androst-16-en-3-one, which could be a mixture of multiple stereoisomers, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for both analytical and preparative-scale separation. researchgate.netuclan.ac.uk Various chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharides, can be employed to resolve the different stereoisomers. nih.gov The development of a successful separation method allows for the isolation of each pure stereoisomer, which can then be subjected to the spectroscopic analyses described above for unambiguous structure elucidation. The retention times of the different isomers will vary depending on their interaction with the chiral stationary phase.

Computational Approaches to Conformational Analysis

Given the potential for a large number of stereoisomers for (8ξ,9ξ)-Androst-16-en-3-one, computational chemistry offers a powerful toolkit for exploring their conformational preferences and energetics. nih.gov These methods can provide insights into the most stable three-dimensional arrangements of each isomer and predict their spectroscopic properties.

Molecular mechanics (MM) force fields are often the first step in conformational analysis. These methods provide a rapid way to generate and evaluate a large number of possible conformations for each stereoisomer. By systematically rotating the rotatable bonds and exploring different ring puckers, a conformational search can identify low-energy structures.

More accurate quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can then be used to refine the geometries and calculate the relative energies of the most stable conformers identified by molecular mechanics. modgraph.co.uk These calculations can also be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental data to confirm the structure of a synthesized or isolated isomer. researchgate.net

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of these molecules over time. By simulating the motion of the atoms at a given temperature, MD can reveal the flexibility of the ring system and the conformational transitions that may occur. nih.gov This is particularly important for understanding how the molecule might interact with biological receptors, as both the ligand and the protein are flexible entities.

The table below illustrates the kind of data that can be generated through computational analysis, in this case, a hypothetical comparison of the relative energies of different stereoisomers of Androst-16-en-3-one.

| Stereoisomer (at C8, C9, C14) | Relative Energy (kcal/mol) | Key Conformational Feature |

| 8β, 9α, 14α (natural) | 0.00 | Planar, trans-fused C/D ring |

| 8β, 9α, 14β | +5.7 | Bent, cis-fused C/D ring |

| 8α, 9α, 14α | +8.2 | Strained B/C ring junction |

| 8β, 9β, 14α | +9.5 | Highly strained B/C ring junction |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of computational analysis. Actual values would require specific calculations for each isomer.

Such computational studies are invaluable for understanding the structure-activity relationships of steroids. nih.gov By correlating the calculated conformational and electronic properties of different isomers with their biological activity, it is possible to build models that can predict the activity of new, unsynthesized compounds. For a molecule with undefined stereocenters like (8ξ,9ξ,14ξ)-Androst-16-en-3-one, these computational approaches are essential for mapping out the possible structural landscape and guiding further experimental investigation.

Biosynthetic Pathways and Enzymatic Mechanisms of 16 Androstenes

Endogenous Precursors and their Bioconversion to Androst-16-en-3-one

The synthesis of Androst-16-en-3-one is a multi-step process, originating from fundamental steroid building blocks and proceeding through several key transformations.

Pregnenolone (B344588) as a Central Biosynthetic Substrate for 16-Androstenes

The primary starting point for the biosynthesis of 16-androstene steroids, including Androst-16-en-3-one, is pregnenolone. researchgate.net This C21 steroid serves as a crucial branching point in steroidogenesis, giving rise to progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. wikipedia.org The specific pathway leading to 16-androstenes is initiated by the andien-β-synthase activity of the enzyme Cytochrome P450c17 (CYP17A1). researchgate.netnih.gov This enzyme directly converts pregnenolone into the first key intermediate of the 16-androstene pathway, androstadienol. researchgate.netnih.govresearchgate.net This conversion is a critical step that diverts pregnenolone away from the pathways leading to conventional sex steroids and into the production of 16-androstenes. nih.gov

Dihydrotestosterone (B1667394) and Testosterone (B1683101) as Upstream Metabolites

While Dihydrotestosterone (DHT) and Testosterone are the primary and most potent androgens in the body, their direct role as upstream metabolites in the biosynthesis of Androst-16-en-3-one from pregnenolone is not firmly established in scientific literature. Some research suggests that the pathways for androgen and 16-androstene synthesis are distinct. nih.gov In fact, one study investigating the biosynthesis of 16-androstenes from various C19 and C21 steroids concluded that testosterone and dehydroepiandrosterone (B1670201) (DHEA) were not precursors to the formation of certain Δ16-steroids in boar testicular tissue. nih.gov

The synthesis of testosterone itself follows a pathway from pregnenolone that can proceed via progesterone (B1679170) or DHEA. uc.edu Dihydrotestosterone is subsequently formed from testosterone by the action of 5α-reductase enzymes. scienceopen.com Although there are correlations between the levels of androgens and 16-androstenes, and both pathways are active in steroidogenic tissues, current evidence does not support a direct conversion of testosterone or dihydrotestosterone into the 16-androstene backbone. Instead, they are viewed as products of parallel biosynthetic routes originating from common precursors like pregnenolone and DHEA. nih.govuc.edu

Androstadienol and Androstadienone as Biosynthetic Intermediates

Androstadienol (androsta-5,16-dien-3β-ol) is the initial and pivotal intermediate in the 16-androstene biosynthetic pathway, formed directly from pregnenolone. researchgate.net It is an odorless compound that serves as the immediate precursor to androstadienone. researchgate.net

The conversion of androstadienol to androstadienone (androsta-4,16-dien-3-one) is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.netnih.gov This enzymatic step is crucial for the progression of the biosynthetic cascade. Androstadienone is also considered a key intermediate and can be further metabolized to other 16-androstene compounds. nih.gov

| Intermediate | Precursor | Enzyme | Product |

| Androstadienol | Pregnenolone | CYP17A1 (16-ene-synthetase activity) | Androstadienol |

| Androstadienone | Androstadienol | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Androstadienone |

Enzymology of 16-Androstene Synthesis

The biosynthesis of Androst-16-en-3-one is orchestrated by a complex interplay of specific enzymes and their cofactors.

Role of Cytochrome P450C17 (CYP17A1) in Androst-16-en-3-one Biosynthesis

Cytochrome P450c17 (CYP17A1) is a bifunctional enzyme with both 17α-hydroxylase and 17,20-lyase activities, which are central to the production of glucocorticoids and sex steroids. researchgate.net However, CYP17A1 possesses a third, distinct enzymatic function known as 16-ene-synthase activity. researchgate.netnih.gov This activity is solely responsible for the conversion of pregnenolone to androstadienol, the initial step in 16-androstene synthesis. researchgate.netnih.gov This reaction occurs without the formation of 17-hydroxypregnenolone as an intermediate, highlighting a unique catalytic capability of CYP17A1. researchgate.net The expression of the CYP17A1 gene is notably upregulated in tissues like the testis and ovary, where 16-androstene synthesis is prominent. nih.gov

Involvement of Cytochrome B5A (CYB5A) and Associated Reductases (POR, CYB5R3)

The efficiency of CYP17A1's 16-ene-synthase activity is significantly influenced by the presence of other proteins. Cytochrome B5A (CYB5A) has been shown to be a key player in enhancing the production of androstadienol. researchgate.netnih.gov Studies have demonstrated that while CYP17A1 alone can catalyze the reaction, the addition of CYB5A markedly stimulates the formation of androstadienol. researchgate.net In fact, the presence of CYB5A is considered a crucial factor for robust 16-androstene synthesis in vivo. uc.edu

The enzymatic activity of cytochrome P450 enzymes, including CYP17A1, is dependent on electron transfer from cofactors. This is facilitated by reductase enzymes. The andien-β-synthase system, which converts pregnenolone to androstadienol, involves not only CYP17A1 and CYB5A but also their associated reductases: NADPH-cytochrome P450 reductase (POR) and NADH-cytochrome b5 reductase (CYB5R3). researchgate.net POR is essential for transferring electrons from NADPH to CYP17A1, a necessary step for its catalytic function. thegoodscentscompany.com CYB5R3, in turn, reduces CYB5A, allowing it to allosterically modulate and enhance the 16-ene-synthase activity of CYP17A1. researchgate.net Therefore, the coordinated action of this multi-protein complex is essential for the efficient biosynthesis of Androst-16-en-3-one.

| Enzyme/Protein | Function in Androst-16-en-3-one Biosynthesis |

| Cytochrome P450c17 (CYP17A1) | Catalyzes the conversion of pregnenolone to androstadienol via its 16-ene-synthase activity. |

| Cytochrome B5A (CYB5A) | Enhances the 16-ene-synthase activity of CYP17A1. |

| NADPH-cytochrome P450 reductase (POR) | Transfers electrons from NADPH to CYP17A1, enabling its catalytic function. |

| NADH-cytochrome b5 reductase (CYB5R3) | Reduces CYB5A, allowing it to modulate CYP17A1 activity. |

Functional Characterization of 3β-Hydroxy Dehydrogenase (3β-HSD) and 5α-Reductase (SRD5A)

The biosynthesis of (8xi,9xi,14xi)-Androst-16-en-3-one involves several crucial enzymatic steps. Among the key enzymes are 3β-Hydroxysteroid Dehydrogenase (3β-HSD) and 5α-Reductase (SRD5A). nih.gov

3β-HSD is an essential enzyme that catalyzes the conversion of 5,16-androstadien-3β-ol to 4,16-androstadien-3-one. nih.gov Research conducted on the microsomal fraction of testes from immature pigs has provided evidence for the existence of substrate-specific 3β-HSD-isomerases. These distinct enzymes separately catalyze reactions in the androgen and 16-androstene biosynthetic pathways. nih.gov Kinetic analysis revealed that while the affinity for the steroid substrates was similar in both pathways, the maximal velocity for the conversion of 5,16-androstadien-3β-ol in the 16-androstene pathway was tenfold higher than that for the conversion of dehydroepiandrosterone (DHA) in the androgen pathway. nih.gov Furthermore, the study concluded that there is minimal to no interaction between these two enzyme pathways, indicating a high degree of specificity. nih.gov

5α-Reductase (SRD5A) is another critical enzyme in the final stages of 16-androstene synthesis. nih.gov There are three known isozymes of 5α-reductase, encoded by the SRD5A1, SRD5A2, and SRD5A3 genes. wikipedia.org These enzymes are involved in the metabolism of various steroids, including androgens and estrogens. wikipedia.org In the synthesis of this compound, 5α-reductase is responsible for the reduction of the double bond at the C5 position, a key step in the formation of the final active compound.

Table 1: Kinetic Parameters of 3β-HSD-Isomerase in Immature Pig Testis

| Substrate | Product | Apparent Michaelis Constant (Kmapp) | Relative Maximal Velocity (Vmaxapp) |

|---|---|---|---|

| 5,16-androstadien-3β-ol | 4,16-androstadien-3-one | 7-9 µmol/l | 10-fold higher |

| Dehydroepiandrosterone (DHA) | 4-Androstenedione | 7-9 µmol/l | 1-fold |

Data sourced from kinetic analyses in immature pig testes. nih.gov

Mechanism of Andien-β-Synthase Activity in Steroidogenesis

The biosynthesis of 16-androstenes begins with the precursor pregnenolone, which is converted to 5,16-androstadien-3β-ol. nih.gov This initial and rate-limiting step is catalyzed by the andien-β-synthase enzyme system. nih.govnih.gov This enzymatic system is a complex that includes Cytochrome P450c17 (CYP17A1) and Cytochrome b5 (CYB5A), along with their associated reductases. nih.gov

Studies have demonstrated that the CYP17A1 gene possesses andien-β-synthase activity, enabling the conversion of pregnenolone. nih.gov The role of cytochrome b5 in this process is particularly significant. Research in boars has shown a strong correlation between the levels of a low molecular weight (approximately 12 kDa) cytochrome b5 protein in the testes and the in vitro synthesis rates of 16-androstene steroids. nih.gov Conversely, no significant correlation was found with the levels of cytochrome P450c17 or a higher molecular weight form of cytochrome b5. nih.gov This suggests that the low molecular weight isoform of cytochrome b5 is a critical determinant in the efficiency of 16-androstene production. nih.gov

Table 2: Correlation of Testicular Proteins with Fat 16-Androstene Steroid Concentrations in Boars

| Testicular Protein | Correlation with Fat 16-Androstene Levels | P-value |

|---|---|---|

| Total immunoreactive cytochrome b5 | r = 0.59 | < 0.001 |

| Low molecular weight immunoreactive cytochrome b5 | r = 0.72 | = 0.0001 |

| High molecular weight immunoreactive cytochrome b5 | Not significant | - |

| Cytochrome P450c17 | Not significant | - |

This table summarizes the correlation between the levels of specific testicular proteins and the concentration of 16-androstene steroids in the fat of pubertal boars. nih.gov

Genetic Regulation of Biosynthetic Enzymes

Gene Expression Studies of Key Steroidogenic Enzymes in Tissues

The synthesis of 16-androstenes is tightly regulated at the genetic level, with the expression of key steroidogenic enzymes varying across different tissues. In mouse deer, for instance, the expression of the CYP17A1 gene is significantly upregulated in the testis and ovary compared to other tissues, highlighting these organs as primary sites of 16-androstene synthesis. nih.gov

In boars, the liver plays a crucial role in metabolizing androstenone. Gene expression studies in boar liver tissue have quantified the transcript levels of various enzymes involved in this process. While these are metabolizing enzymes rather than synthesizing ones, their expression levels indicate the liver's capacity to regulate circulating concentrations of 16-androstenes. nih.gov

Conversely, studies in humans have shown that while many genes for steroidogenic enzymes are expressed in the heart, CYP17 was not detected in any cardiac samples. biosyn.com This finding suggests that the human heart is not a site for the de novo synthesis of 16-androstenes. biosyn.com

Table 3: Relative Gene Expression of Select Enzymes in Boar Liver

| Gene | Mean Relative Fold Change ± Standard Error | Range |

|---|---|---|

| CYP2A19 | 18.60 ± 11.63 | 0.01–89.11 |

| CYP2C33 | 1.18 ± 0.24 | 0.36–2.36 |

| CYP2E1 | 4.59 ± 2.08 | 0.01–15.86 |

| CYP2C49 | 1.42 ± 0.36 | 0.20–2.83 |

| AKR1C1 | 1.18 ± 0.23 | 0.28–2.33 |

| CYB5A | 1.25 ± 0.36 | 0.36–3.23 |

This table shows the expression levels of gene transcripts of interest in boar liver tissue, relative to a reference gene. nih.gov

Metabolic Fates and Biotransformation of Androst 16 En 3 One in Non Human Biological Systems

Identification and Characterization of Androst-16-en-3-one Metabolites

The biotransformation of Androst-16-en-3-one results in the formation of both reduced and conjugated metabolites. Studies in species such as the boar have been instrumental in identifying these compounds in tissues and bodily fluids. nih.gov

One of the primary metabolic pathways for Androst-16-en-3-one is the reduction of its 3-oxo group. This process leads to the formation of stereoisomeric alcohols, namely 5α-androst-16-en-3α-ol (3α-androstenol) and 5α-androst-16-en-3β-ol (3β-androstenol). wikipedia.orgnih.gov In boars, both 3α-androstenol and 3β-androstenol have been isolated and characterized from testicular tissue and spermatic venous plasma following the administration of radiolabelled Androst-16-en-3-one. nih.gov The conversion of androstenone to these androstenol (B1195071) forms is catalyzed by 3-ketosteroid reductases. wikipedia.org Specifically, in porcine hepatocytes, this Phase I metabolic reduction is carried out by aldo-keto reductases. mdpi.com

Table 1: Key Reduced Metabolites of Androst-16-en-3-one

| Precursor | Metabolite | Common Name | Enzyme Family |

|---|---|---|---|

| 5α-Androst-16-en-3-one | 5α-Androst-16-en-3α-ol | 3α-Androstenol | Aldo-keto reductases |

Following reduction, Androst-16-en-3-one and its alcohol metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. mdpi.comwikipedia.org These reactions primarily involve sulfation and glucuronidation. nih.govmdpi.com

In studies on boars, 3β-androstenol has been found in urine conjugated as both a glucuronide and a sulfate (B86663). nih.gov In fact, very little of the androst-16-ene (B99302) steroids were found as free steroids in the urine, indicating that conjugation is a major route of elimination. nih.gov The specific enzymes responsible for these conjugations in porcine hepatocytes have been identified as the cytosolic sulfotransferase SULT2A1 for sulfoconjugation and UDP-glucuronosyltransferases (UGTs) for glucuronidation. mdpi.com The ratios of the specific radioactivities of the free androstenols to their sulfate conjugates were found to differ between testicular tissue and spermatic venous plasma in boars, suggesting differential handling and secretion of these compounds. nih.gov

Enzymatic Biotransformation Processes

The metabolism of Androst-16-en-3-one is governed by specific enzymatic activities, predominantly located within the hepatic microsomes of the liver. mdpi.com

The liver is a primary site for steroid metabolism. frontiersin.org The hepatic metabolism of Androst-16-en-3-one in pigs is a two-phase process. mdpi.com

Phase I Metabolism: This phase involves the reduction of Androst-16-en-3-one to its corresponding alcohol forms, 3α-androstenol and 3β-androstenol, by aldo-keto reductases AKR1C1 and AKR1C4. mdpi.com

Phase II Metabolism: In this phase, the parent compound and its reduced metabolites are conjugated. mdpi.com This involves sulfoconjugation by the enzyme SULT2A1 and glucuronidation by UGTs. mdpi.com

The regulation of these metabolic pathways is complex. In porcine hepatocytes, nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and farnesoid X receptor (FXR) have been shown to regulate the hepatic metabolism of androstenone. mdpi.com Generally, steroid metabolism in the liver involves cytochrome P-450-dependent monooxygenases, which catalyze oxidative reactions like hydroxylation. wikipedia.orgnih.gov

The reduction of the 3-oxo group of Androst-16-en-3-one is a critical step in its catabolism, and this reaction is dependent on the cofactors NADH (nicotinamide adenine (B156593) dinucleotide, reduced) or NADPH (nicotinamide adenine dinucleotide phosphate, reduced). mdpi.comwikipedia.org These molecules act as reducing equivalents, or electron donors, for a wide range of biosynthetic and detoxification reactions. nih.govyoutube.com

Enzymes such as 5α-reductases and other ketosteroid reductases utilize the reducing power of NADPH to perform a hydride shift, breaking a double bond and allowing for the addition of hydrogen. wikipedia.org The aldo-keto reductases (AKR1C1 and AKR1C4) responsible for converting Androst-16-en-3-one to androstenols in the pig liver are examples of such NAD(P)H-dependent enzymes. mdpi.com The high ratio of NADPH to NADP+ in cells favors these reductive biosynthetic pathways. youtube.com This enzymatic reduction is not unique to Androst-16-en-3-one but is a common step in the metabolism of many steroids. frontiersin.orgwikipedia.org

Comparative Metabolomics of Androstane Core Steroids

Metabolomics, particularly using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a powerful tool for comparing steroid profiles across different species. endocrine-abstracts.orgendocrine-abstracts.org Such studies reveal both similarities and subtle differences in steroid metabolism, which are important when using animal models for endocrine research. endocrine-abstracts.org

A comparative analysis of the steroid profiles in pigs, sheep, and humans demonstrated that while these species have broadly similar glucocorticoid and mineralocorticoid profiles, notable differences exist, particularly in glucocorticoid metabolism. endocrine-abstracts.org This highlights that direct extrapolation of metabolic data between species must be done with caution.

Table 2: Comparative Plasma Steroid Concentrations in Female Humans, Pigs, and Sheep

| Steroid | Human (nmol/L) | Pig (nmol/L) | Sheep (nmol/L) |

|---|---|---|---|

| Cortisol | 210.2 ± 37.86 | 167.8 ± 15.41 | 141.8 ± 10.29 |

| Cortisone | 34.54 ± 2.70 | 26.19 ± 2.46 | Not specified |

| 17-hydroxyprogesterone | 1.08 ± 0.23 | 0.36 ± 0.10 | 0.13 ± 0.34 |

| Corticosterone | 6.65 ± 1.71 | 5.34 ± 0.57 | 4.01 ± 0.39 |

Data adapted from Endocrine Abstracts (2021). endocrine-abstracts.org

In cattle, untargeted metabolomics approaches have been used to screen for the illegal use of anabolic steroids by identifying unique biomarkers. nih.gov For instance, after the administration of 4-androstenedione to cattle, 5α-androstane-3β,17α-diol was identified as a potential biomarker, demonstrating how metabolic pathways can differ or produce unique end-products in different species. nih.gov These metabolomic strategies allow for the investigation of global physiological effects of a class of substances, rather than just tracking the parent compound. researchgate.net

Untargeted Metabolomics Approaches for Profiling Androstane Derivatives

Untargeted metabolomics has emerged as a powerful, hypothesis-generating tool for obtaining a broad and unbiased view of an organism's metabolic profile. metabolon.com This approach aims to capture a comprehensive snapshot of the metabolome, which is crucial for discovering novel biomarkers, identifying metabolic pathways, and gaining insights into disease mechanisms that might be missed with targeted analyses. metabolon.com By analyzing the complete set of metabolites in a biological sample, untargeted metabolomics can reveal how organisms interact with their environment, respond to stress, and process various compounds. metabolon.com

The methodology typically employs high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to separate and detect a wide array of metabolites. biorxiv.org Advancements in high-throughput technologies, such as ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS), have made these comprehensive analyses more accessible and have been applied to various biological samples, including urine, blood, and tissues. metabolon.comnih.gov For instance, studies have utilized untargeted metabolomics to profile the metabolic disturbances in various conditions by analyzing urine samples, successfully identifying dysregulated lipids and amino acids. nih.gov

In the context of steroid analysis, untargeted metabolomics can identify and trace the biotransformation of androstane derivatives. This is particularly valuable for understanding the complex metabolic networks involved in steroid biosynthesis and catabolism. researchgate.net For example, an unbiased metabolomics analysis of blood samples successfully identified isocaproic acid as a key distinguishing metabolite, indicating a specific source of androgen biosynthesis and demonstrating the technique's ability to pinpoint byproducts of enzymatic steps. researchgate.net Similarly, combining untargeted and targeted metabolomics has proven effective in revealing metabolic disturbances in muscle tissue, highlighting the approach's utility in understanding complex physiological and pathological states. nih.gov The primary challenge in untargeted metabolomics lies in the complex data processing and metabolite annotation required to translate raw data into biologically meaningful information. metabolon.com

Species-Specific Differences in Androst-16-en-3-one Metabolic Profiles

The metabolism of (8xi,9xi,14xi)-Androst-16-en-3-one exhibits significant variation across different species and even between breeds of the same species. In pigs, the rate of hepatic metabolism of androstenone is a key factor in its accumulation in adipose tissue, which is linked to boar taint. nih.govnih.gov

A notable difference is seen between porcine and human serum concerning steroid-binding proteins. While specific binding of dihydrotestosterone (B1667394) (DHT) is present in human serum, it is absent in porcine serum. nih.gov Correspondingly, no specific binding protein for androstenone has been detected in either porcine or human serum, or in the cytosolic fraction of porcine testis. nih.gov

Within the porcine species, breed differences are prominent. Studies comparing Large White and Meishan pigs, which have low and high levels of fat androstenone respectively, revealed significant differences in liver metabolism. nih.gov The rate of reduction of androstenone to β-androstenol in liver microsomes was found to be six times higher in Large White pigs than in Meishan pigs. nih.gov This difference was attributed not to the enzyme's structure but to the level of its expression; the mRNA expression of 3β-hydroxysteroid dehydrogenase (3β-HSD), the enzyme responsible for this conversion, was about 12 times higher in Large White pigs. nih.gov This highlights that the genetic control of androstenone levels is complex and likely involves transcription factors that regulate the expression of metabolic enzymes. nih.gov

Research in mouse deer has identified a distinct metabolic pathway for 16-androstenes. mdpi.comexlibrisgroup.com In this species, the cytochrome P450 enzyme CYP17A1 demonstrates andien-β-synthase activity, enabling it to convert pregnenolone (B344588) directly into 5,16-androstadien-3β-ol, a precursor for androstenone synthesis. mdpi.comresearchgate.net This catalytic activity occurs without the essential co-factors (POR and CYB5R) that are typically required in other species like pigs. mdpi.com

| Species/Breed | Key Metabolic Feature | Primary Enzyme(s) / Protein(s) | Reference |

|---|---|---|---|

| Porcine (Large White) | High rate of androstenone reduction to β-androstenol in liver. | High expression of 3β-hydroxysteroid dehydrogenase (3β-HSD). | nih.gov |

| Porcine (Meishan) | Low rate of androstenone reduction in liver, leading to higher accumulation. | Low expression of 3β-hydroxysteroid dehydrogenase (3β-HSD). | nih.gov |

| Porcine vs. Human | No specific androstenone-binding protein detected in the serum of either species. | N/A | nih.gov |

| Mouse Deer | CYP17A1 converts pregnenolone to 5,16-androstadien-3β-ol without needing POR/CYB5R co-factors. | Cytochrome P450C17 (CYP17A1). | mdpi.com |

Metabolic Pathways in Specific Non-Human Animal Models (e.g., Porcine, Mouse Deer)

Porcine Model:

In boars, this compound is primarily produced in the testes and its metabolism occurs largely in the liver and, to a lesser extent, the testes. nih.govresearchgate.net The hepatic metabolism is a two-phase process designed to increase the polarity of the compound for excretion. mdpi.com

Phase I Metabolism: The initial step involves the reduction of the 3-keto group of androstenone. mdpi.com This reduction is catalyzed mainly by aldo-keto reductases, leading to the formation of two principal metabolites: 5α-androst-16-en-3α-ol (3α-androstenol) and 5α-androst-16-en-3β-ol (3β-androstenol). nih.govmdpi.comnih.gov The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is a key player in the formation of the β-isomer. nih.gov

Phase II Metabolism: Following reduction, androstenone and its androstenol metabolites undergo conjugation to further increase their water solubility for elimination. mdpi.com This occurs via two main pathways:

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate the steroids with glucuronic acid. This is a primary route for androstenone metabolism. mdpi.comoup.com

Sulfoconjugation: The cytosolic sulfotransferase enzyme SULT2A1 catalyzes the attachment of a sulfate group. mdpi.comnih.gov Androstenone sulfate is a major circulating form of the steroid in plasma. nih.gov It has been proposed that this sulfated conjugate can act as a reservoir, being transported into adipose tissue and then hydrolyzed back to free androstenone by steroid sulfatase (STS), potentially contributing to its accumulation. nih.gov

The metabolites are then excreted, primarily in the urine, largely as conjugated forms. nih.govnih.gov

| Metabolic Step | Precursor | Product(s) | Key Enzyme(s) | Reference |

|---|---|---|---|---|

| Phase I: Reduction | Androst-16-en-3-one | 3α-androstenol, 3β-androstenol | Aldo-keto reductases (AKR1C1, AKR1C4), 3β-HSD | nih.govmdpi.com |

| Phase II: Glucuronidation | Androstenone, Androstenols | Androstene glucuronides | UDP-glucuronosyltransferases (UGTs) | mdpi.comoup.com |

| Phase II: Sulfoconjugation | Androstenone, Androstenols | Androstenone sulfate | Sulfotransferase (SULT2A1) | mdpi.comnih.gov |

| Deconjugation | Androstenone sulfate | Androst-16-en-3-one | Steroid sulfatase (STS) | nih.gov |

Mouse Deer Model:

Research has identified and begun to characterize the synthesis pathway of 16-androstenes in the endangered Indian mouse deer (Moschiola indica). mdpi.comsemanticscholar.org The findings indicate a significant role for these compounds in the reproductive physiology of this species. mdpi.comresearchgate.net

The key discovery is the role of the Cytochrome P450C17 (CYP17A1) gene, which is highly expressed in the gonads (testis and ovary). mdpi.comresearchgate.net This enzyme possesses andien-β-synthase activity, which allows it to catalyze the conversion of pregnenolone into 5,16-androstadien-3β-ol. mdpi.comexlibrisgroup.comsemanticscholar.org This intermediate is the precursor in the pathway that leads to the biosynthesis of both androstenone and androstenol. mdpi.com A distinctive feature of this pathway in mouse deer is that the CYP17A1 enzyme can perform this conversion without the involvement of the oxidoreductase enzymes POR and CYB5R, which are often required in other species. mdpi.com The identification of androstenone and androstenol in the feces of mouse deer suggests this is a route of excretion and that these odorous compounds may function as chemical signals for communication related to reproduction. mdpi.comsemanticscholar.org

Chemical Synthesis and Derivatization Strategies for Androst 16 En 3 One Analogs

Total Synthesis Approaches to the Androstene Skeleton

Total synthesis provides a versatile platform to create the core androstene skeleton from non-steroidal starting materials. This approach allows for the introduction of structural variations that are not accessible through semi-synthesis. A key challenge in the total synthesis of steroids is the stereocontrolled construction of the tetracyclic ring system.

One notable strategy involves the use of intramolecular Diels-Alder reactions to form the A/B ring system of the steroid. For instance, an optically active indandione can be converted into a triene, which then undergoes an intramolecular Diels-Alder reaction to yield the A/B-trans and A/B-cis isomers. rsc.org The resulting cycloadduct can then be further elaborated to afford testosterone (B1683101) and androsterone (B159326), demonstrating the feasibility of this approach for constructing the core steroid skeleton. rsc.org

Another powerful method for constructing the steroid nucleus is the Torgov-Velluz synthesis, which is a convergent approach that joins a pre-formed AB-ring unit with a D-ring unit. libretexts.org This method has been a cornerstone in the industrial production of steroids and showcases the efficiency of convergent strategies in complex molecule synthesis. libretexts.org

More recent approaches have utilized innovative strategies such as chiral tether-mediated intramolecular Diels-Alder reactions to establish the absolute configuration of multiple stereocenters in a single step, providing an efficient route to either enantiomer of the steroid skeleton. figshare.com

Semi-Synthesis from Readily Available Steroid Precursors (e.g., Cholesterol)

Semi-synthesis, which involves the chemical modification of abundant natural steroids, is a more common and often more economically viable approach for producing androstane (B1237026) derivatives. uni-koeln.de Cholesterol is a primary precursor for the biosynthesis and industrial production of a wide array of steroids. wikipedia.orgnih.gov The conversion of cholesterol to other steroids is a fundamental process in steroidogenesis. wikipedia.org

The initial and rate-limiting step in the conversion of cholesterol is its transformation to pregnenolone (B344588), catalyzed by the enzyme CYP11A1. nih.gov Pregnenolone then serves as a crucial intermediate for the synthesis of various steroid hormones. nih.govnih.gov The biosynthesis of androstenedione (B190577) and testosterone from cholesterol proceeds through dehydroepiandrosterone (B1670201) (DHEA). researchgate.net

The synthesis of Androst-16-en-3-one analogs can also start from other readily available C19 steroids like androsterone and epiandrosterone. For example, 5α-Androst-16-en-3-one has been prepared from 5α-androstane-7,17-dione in a multi-step sequence. elsevierpure.com Similarly, epi-androsterone has been used as a starting material for the synthesis of spiro-δ-lactone derivatives of androstane. mdpi.com

Targeted Functionalization and Derivatization of Androst-16-en-3-one

To explore the structure-activity relationships (SAR) of Androst-16-en-3-one, targeted chemical modifications are performed. These modifications aim to alter the molecule's properties and observe the resulting changes in biological activity.

Oxidation and Reduction Reactions for Structural Modification

Oxidation and reduction reactions are fundamental tools for modifying the steroidal framework. youtube.com The ketone group at the C-3 position of Androst-16-en-3-one is a common site for such transformations. Reduction of the 3-keto group can yield the corresponding 3α- or 3β-hydroxy derivatives, such as 5α-Androst-16-en-3α-ol. pherobase.com The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and reaction conditions. Conversely, oxidation of a 3-hydroxyl group can be used to introduce a ketone at this position.

Synthesis of Esters and Ethers to Modulate Molecular Properties

The hydroxyl groups on the steroid nucleus, often introduced via reduction of a ketone, can be further derivatized to form esters and ethers. These modifications can significantly impact the molecule's polarity, solubility, and pharmacokinetic properties. For example, the synthesis of testosterone acetate (B1210297) from testosterone is a well-established transformation. nih.gov While specific examples for Androst-16-en-3-one are less common in the provided results, the general principles of esterification and etherification are broadly applicable to steroid chemistry.

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

The goal of SAR studies is to understand how different parts of a molecule contribute to its biological activity. nih.govdrugdesign.org This is achieved by systematically introducing a variety of functional groups at different positions on the Androst-16-en-3-one scaffold and evaluating the biological activity of the resulting analogs. science.gov For instance, the introduction of a spiro-δ-lactone at the C-17 position of the androstane skeleton has been explored to create inhibitors of 17β-hydroxysteroid dehydrogenases. mdpi.com

The following table summarizes some examples of derivatization strategies and their rationales:

| Starting Material | Modification | Resulting Analog(s) | Rationale for Modification |

| 5α-androstane-7,17-dione | Selective ketalization, introduction of Δ16 bond, deprotection | 5α-Androst-16-en-7-one | To explore the effect of a ketone at the C-7 position on odor properties. elsevierpure.com |

| epi-Androsterone | Protection, alkylation, hydrogenation, deprotection, oxidation | 3-keto-17-spiro-lactone derivative | To create inhibitors of 17β-hydroxysteroid dehydrogenases. mdpi.com |

| Androsterone | Protection, alkylation, hydrogenation, deprotection, oxidation | Methylated spiro-δ-lactones | To investigate the effect of methylation on inhibitory activity. mdpi.com |

| 5α-Androst-16-en-3-one | Reduction | 5α-Androst-16-en-3α-ol | To study the effect of the C-3 substituent on pheromonal activity. pherobase.com |

Stereoselective Synthesis of Defined (8xi,9xi,14xi)-Androst-16-en-3-one Stereoisomers

The stereochemistry of the steroid nucleus is crucial for its biological activity. The notation (8xi,9xi,14xi) indicates that the stereochemistry at positions 8, 9, and 14 is not defined. The stereoselective synthesis of specific stereoisomers is a significant challenge in steroid chemistry.

Total synthesis approaches, particularly those employing intramolecular Diels-Alder reactions, offer a powerful means to control the stereochemistry of the newly formed rings. rsc.org The choice of dienophile geometry and the chiral auxiliary can influence the stereochemical outcome of the cycloaddition, leading to the selective formation of a particular isomer. figshare.com

In semi-synthetic routes, the stereochemistry of the starting material often dictates the stereochemistry of the product. However, it is sometimes possible to invert stereocenters through specific chemical transformations. For example, the stereochemistry at C-3 can be controlled during the reduction of the 3-keto group by selecting appropriate reagents.

The ability to synthesize specific stereoisomers is essential for detailed SAR studies, as it allows for the unambiguous assignment of biological activity to a particular three-dimensional structure.

Mechanistic Studies and Biological Activity in in Vitro and Non Human in Vivo Systems

Molecular Interactions with Biological Targets

The biological effects of Androst-16-en-3-one are initiated by its interaction with specific molecular targets. Research has focused on its binding to protein receptors and its potential to modulate neurotransmitter systems, drawing parallels with structurally similar neurosteroids.

While Androst-16-en-3-one is structurally related to androgens, detailed studies on its binding affinity to androgen receptors are not extensively documented in publicly available literature. However, significant research has been conducted on its interaction with olfactory receptors, which mediate its pheromonal effects.

In porcine olfactory tissue, 5α-androst-16-en-3-one has been shown to bind with high affinity and specificity to membrane-enriched fractions. nih.gov Studies using radiolabeled 5α-[3H]-androstenone demonstrated specific binding with a mean association constant (Ka) of approximately 2x10⁸ M⁻¹. nih.gov The binding was significantly higher in olfactory tissue compared to respiratory tissue. nih.gov Further investigation involving solubilized porcine olfactory cilia revealed that the specific binding occurs in fractions corresponding to glycoproteins with a molecular weight of approximately 70-90 kDa. nih.gov This suggests that a specific olfactory receptor protein, likely a glycoprotein, is the primary target for this pheromone in pigs. In contrast, similar tissue fractions from rats showed only about 25% of the binding capacity seen in pigs. nih.gov

There is compelling evidence that steroids structurally related to Androst-16-en-3-one act as modulators of the γ-aminobutyric acid type A (GABAA) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.

Androstenol (B1195071) (5α-androst-16-en-3α-ol), a 16-androstene steroid and a metabolite of androstenone, has been identified as a neurosteroid that positively modulates GABAA receptors. nih.govwikipedia.org In whole-cell recordings from cerebellar granule cells, androstenol enhanced GABA-activated currents in a concentration-dependent manner. nih.gov It also potentiated currents in human embryonic kidney (HEK) 293 cells expressing recombinant GABAA receptors. nih.gov These actions are consistent with the effects of other known neurosteroids and suggest that GABAA receptors could be a molecular target for the pheromonal or hormonal actions of 16-androstene steroids. nih.gov

Similarly, Androsterone (B159326), another endogenous steroid metabolite, is a known positive allosteric modulator of the GABAA receptor. wikipedia.org Given the structural similarities between these compounds and Androst-16-en-3-one, it is plausible that Androst-16-en-3-one could also exhibit modulatory effects on the GABAA receptor system, although direct evidence for this is still forthcoming.

In vitro Cellular and Biochemical Assays

Cellular and biochemical assays have been instrumental in elucidating the metabolic pathways and cellular responses associated with Androst-16-en-3-one.

Studies using various cell lines have provided insight into the synthesis and effects of Androst-16-en-3-one. For instance, HEK-293 and COS-7 cell lines have been utilized to study the biosynthetic pathway of 16-androstenes. nih.gov Research in mouse deer demonstrated that the CYP17A1 gene, when expressed in these cell lines, possesses andien-β-synthase activity, enabling the transformation of pregnenolone (B344588) into 5,16-androstadien-3β-ol, a key precursor for androstenone synthesis. nih.govresearchgate.net

Furthermore, exposure to 5α-androst-16-en-3-one can induce cellular changes in the olfactory system. Studies have shown that repeated exposure can lead to increased sensitivity to the compound in individuals who were initially unable to detect it (anosmic). nih.gov This induced sensitivity is linked to peripheral mechanisms within the olfactory epithelium, suggesting an increase in the number of specific olfactory sensory neurons or receptors responsive to androstenone. nih.gov This highlights a plastic cellular response to the compound's exposure.

The metabolism of 5α-androst-16-en-3-one is a key determinant of its concentration in tissues and is regulated by several enzymes. In porcine hepatocytes, hepatic metabolism involves a two-phase process. mdpi.com

Phase I Metabolism: This phase involves the reduction of androstenone to its metabolites, 3α-androstenol and 3β-androstenol, by aldo-keto reductase enzymes, specifically AKR1C1 and AKR1C4. mdpi.com

Phase II Metabolism: In this phase, androstenone and its metabolites undergo sulfoconjugation by the sulfotransferase enzyme SULT2A1 or glucuronidation by UDP-glucuronosyltransferases (UGTs). mdpi.comresearchgate.net

The expression of the genes encoding these enzymes can be modulated. For example, natural products have been shown to upregulate or downregulate the expression of genes like UGT1A6 in porcine hepatocytes, thereby affecting the rate of androstenone metabolism. mdpi.com The synthesis of androstenone is also under enzymatic control, with key enzymes like 5α-reductase converting the precursor androstadienone into androstenone. wikipedia.org

Table 1: Key Enzymes in the Metabolism and Synthesis of 5α-Androst-16-en-3-one

| Enzyme/Enzyme Family | Role | Pathway | Reference(s) |

| Metabolism | |||

| Aldo-keto reductases (AKR1C1, AKR1C4) | Reduction of androstenone to androstenol | Phase I | mdpi.com |

| Sulfotransferase (SULT2A1) | Sulfoconjugation of androstenone and its metabolites | Phase II | mdpi.comresearchgate.net |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of androstenone and its metabolites | Phase II | mdpi.comresearchgate.net |

| Synthesis | |||

| Cytochrome P450C17 (CYP17A1) | Catalyzes the formation of the precursor 5,16-androstadien-3β-ol | Synthesis | nih.gov |

| 5α-reductase | Conversion of androstadienone to androstenone | Synthesis | wikipedia.org |

| 3-ketosteroid reductase | Conversion of androstenone to 3α-androstenol or 3β-androstenol | Metabolism | wikipedia.org |

Role as a Mammalian Pheromone in Non-Human Species

The most well-established biological role of 5α-androst-16-en-3-one is as a pheromone in several mammalian species, most notably the domestic pig (Sus scrofa). wikipedia.org

It was the first mammalian pheromone to be chemically identified. wikipedia.org In boars, it is synthesized in the testes and accumulates in the salivary glands, being released in high concentrations in saliva. wikipedia.orgnih.gov When an estrous sow inhales the airborne androstenone, it triggers a specific behavioral response known as the "standing reflex" or lordosis, which is the rigid, immobile mating stance necessary for copulation. wikipedia.orgnih.gov This effect is so reliable that a commercial product, 'Boarmate', containing androstenone is used by farmers to test for estrus in sows to optimize the timing of artificial insemination. wikipedia.org

Research has also identified 16-androstenes, including androstenone, in other species. In the Indian mouse deer (Moschiola indica), elevated levels of fecal androstenone were recorded prior to delivery and during postpartum estrus and mating, suggesting it plays a role in their reproductive activities. researchgate.netmdpi.com Behavioral effects have also been anecdotally observed in other mammals, including horses and dogs, upon exposure to androstenone. researchgate.net

Inducing Behavioral Responses in Porcine Models

(8xi,9xi,14xi)-Androst-16-en-3-one, a steroid pheromone commonly known as androstenone, plays a significant role in the chemical communication and reproductive behavior of pigs (Sus scrofa). frontiersin.org Found in high concentrations in the saliva of boars, this compound is a key signaling molecule that elicits specific behavioral responses in sows, particularly those in estrus. ebi.ac.ukcaymanchem.com The most well-documented behavioral response is the induction of the mating stance, or lordosis reflex, in receptive females upon smelling the boar's saliva containing androstenone. mdpi.com This response is crucial for successful mating and is utilized in commercial pig farming to determine the optimal time for artificial insemination. ebi.ac.uk

Beyond its role as a sexual attractant, androstenone has also been shown to modulate agonistic behavior in pigs. nih.gov Studies have demonstrated that exposure to androstenone can reduce aggressive behaviors among newly regrouped prepuberal pigs. nih.gov A single application of this androgen has been found to be effective in decreasing fighting, which can be a significant issue in swine production, impacting animal welfare and growth. nih.gov

The following table summarizes the findings of a study on the effect of different concentrations of this compound on aggressive behavior in prepuberal pigs.

| Concentration per Pig | Effect on Aggressive Behavior | Reference |

|---|---|---|

| 0.5 micrograms | Reduced aggressive behavior | nih.gov |

| 5 micrograms | Reduced aggressive behavior | nih.gov |

Effects on Reproductive Physiology in Mammalian Species

The influence of this compound on reproductive physiology extends to other mammalian species beyond porcine models. Research on the Indian mouse deer (Moschiola indica) has revealed a significant correlation between fecal concentrations of androstenone and key reproductive events. nih.govpreprints.orgresearchgate.netresearchgate.net

In a study of captive mouse deer, fecal androstenone levels were observed to be significantly elevated around the time of parturition and during postpartum estrus and mating. nih.gov The mean fecal androstenone concentrations ranged from 47.66 ± 4.08 ng/g to 226.11 ± 14.55 ng/g, with a sharp increase noted just before delivery and during the subsequent mating period. nih.gov Although the correlations between fecal androstenone and other reproductive hormones like estrogens and androgens were weak, the pronounced fluctuation in androstenone levels in alignment with reproductive activities strongly suggests its involvement in the reproductive physiology of this species. nih.govpreprints.org

The following table presents the observed fecal concentrations of this compound during different reproductive phases in the female Indian mouse deer.

| Reproductive Phase | Mean Fecal Androstenone Concentration (ng/g) | Reference |

|---|---|---|

| Baseline | 47.66 ± 4.08 | nih.gov |

| Pre-parturition (peak) | 226.11 ± 14.55 | nih.gov |

Broader Biological Systemic Effects in Animal Models

Influence on Endogenous Hormonal Regulation Beyond Primary Sex Hormones

The biological influence of steroid hormones often extends beyond their primary reproductive functions, and there is evidence to suggest that androstane (B1237026) derivatives may have broader systemic effects. While direct studies on the influence of this compound on non-reproductive hormonal regulation are limited, the actions of structurally similar neurosteroids provide a basis for potential broader effects. nih.govnih.govmdpi.comfrontiersin.org

Neurosteroids, which can be synthesized in the brain, are known to modulate neuronal function and have been implicated in a variety of physiological processes. nih.govfrontiersin.org For instance, they can influence the immune system, with sex steroid receptors being present on various immune cells. nih.gov This suggests a potential for steroids like androstenone to have immunomodulatory roles.

Furthermore, some neurosteroids exert their effects by interacting with neurotransmitter receptors, such as the GABA-A receptor, which can have widespread consequences on the central nervous system and, consequently, on hormonal regulation throughout the body. mdpi.com The structural similarity of this compound to these neuroactive steroids suggests that it could potentially have similar non-reproductive, systemic hormonal effects, though more direct research is needed to confirm this.

Exploratory Studies on Other Biological Activities (e.g., Antimicrobial Potential)

Exploratory research has investigated the potential for other biological activities of androstane derivatives, including antimicrobial effects. A study on nitrogen-containing derivatives of 5-α-androstane, the core structure of this compound, has demonstrated significant antibacterial and antifungal activity. mdpi.comnih.govresearchgate.net

These derivatives were tested against a range of bacterial and fungal strains, including some that are resistant to common antibiotics. The study found that many of these androstane compounds exhibited potent antimicrobial effects, with their activity in some cases exceeding that of established antibiotics like Streptomycin and Ampicillin. mdpi.comnih.gov The mechanism of action is thought to involve the inhibition of key microbial enzymes, such as UDP-N-acetylenolpyruvoylglucosamine reductase in bacteria and 14-α-demethylase in fungi. mdpi.comnih.gov

The following table provides a summary of the antimicrobial activity of selected nitrogen-containing 5-α-androstane derivatives, showing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms.

| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|

| Compound 19 | S. aureus | 0.0005–0.007 | 0.0007–0.015 | mdpi.com |

| Compound 19 | E. coli (resistant) | 0.000015–0.015 | 0.0003–0.037 | mdpi.com |

| Compound 19 | P. aeruginosa (resistant) | 0.000015–0.015 | 0.0003–0.037 | mdpi.com |

| Compound 27 | E. coli | 0.3 | 0.6 | mdpi.com |

Note: The specific structures of the tested compounds can be found in the referenced study.

Advanced Analytical Techniques for Detection and Quantification of Androst 16 En 3 One

Chromatographic Methods for Isolation and Separation

Chromatography is a fundamental technique for separating (8ξ,9xi,14ξ)-Androst-16-en-3-one from other compounds present in biological samples. Gas chromatography and high-performance liquid chromatography are the most common methods used.

Gas chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile compounds like (8ξ,9xi,14ξ)-Androst-16-en-3-one. uliege.be In the context of boar taint analysis, GC is frequently applied to fatback samples, where the compound accumulates. chromatographyonline.com The process typically involves an extraction step to isolate the fat, followed by a cleanup procedure to remove interfering substances. acs.org

One of the significant challenges in GC analysis is the extensive sample preparation required, which can be time-consuming. chromatographyonline.com To enhance the volatility and thermal stability of the steroid, derivatization is often performed before GC analysis. nih.gov For instance, hydroxyl groups can be converted to trimethylsilyl (B98337) ethers. nih.gov Capillary GC columns are commonly used to achieve high-resolution separation of (8ξ,9xi,14ξ)-Androst-16-en-3-one from other related steroids. nih.govnih.gov The detection limit for this compound using GC-based methods can be as low as 0.05 µg/g of fat. acs.org

Sample Types: Boar fat, human semen, testicular homogenates. acs.orgnih.govnih.gov

Key Technique: Capillary gas chromatography with temperature programming. nih.gov

Derivatization: Often employed to improve the chromatographic properties of the steroid. nih.gov

High-performance liquid chromatography (HPLC) is another widely used technique for the separation and quantification of steroids, including (8ξ,9xi,14ξ)-Androst-16-en-3-one. nih.gov It is particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis. Reversed-phase HPLC, using a C18 column, is the most common mode of separation for steroids. nih.govnih.govpepolska.pl

The separation of complex steroid mixtures can be challenging. To improve resolution, various mobile phase compositions have been investigated. For instance, replacing acetonitrile (B52724) with tetrahydrofuran (B95107) (THF) in the mobile phase has been shown to enhance the separation of certain corticosteroids. lcms.cz The use of polar-endcapped stationary phases can also improve the retention and resolution of polar steroids. pepolska.pl HPLC methods can be coupled with different detectors, such as ultraviolet (UV) or fluorescence detectors, for quantification. nih.govnih.gov For steroids lacking a native chromophore, derivatization with fluorescent tags can significantly enhance detection sensitivity. nih.gov

| Column Type | Mobile Phase Components | Key Advantage | Reference |

|---|---|---|---|

| Acclaim® 120 C18 | Water/THF/Methanol (B129727) | Good separation of nine corticosteroids | lcms.cz |

| Primesep B mixed-mode | - | Retention and separation of corticosteroids | sielc.com |

| Quasar AQ (polar-endcapped) | - | Increased retention and improved resolution of polar steroids | pepolska.pl |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of (8ξ,9xi,14ξ)-Androst-16-en-3-one. It is often coupled with a chromatographic system for enhanced selectivity.

The combination of gas chromatography with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of (8ξ,9xi,14ξ)-Androst-16-en-3-one in various biological samples, including boar fat, human semen, and testicular tissue. acs.orgnih.govnih.gov GC-MS provides high sensitivity and specificity, allowing for the reliable identification and quantification of the target compound even at low concentrations. chromatographyonline.com Selected ion monitoring (SIM) is often used to enhance the selectivity of the analysis by monitoring specific ions characteristic of the compound. acs.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also emerged as a valuable tool for steroid analysis. nih.gov It offers the advantage of being suitable for a wider range of compounds, including those that are not easily analyzed by GC. LC-MS/MS provides excellent sensitivity and specificity, making it ideal for the quantification of (8ξ,9xi,14ξ)-Androst-16-en-3-one in complex matrices. thegoodscentscompany.com

| Technique | Sample Matrix | Key Features | Reference |

|---|---|---|---|

| GC-MS | Boar fat | High-definition screening for odorous compounds | chromatographyonline.com |

| GC-MS | Human semen | Quantification by selected ion monitoring | nih.gov |

| GC-MS | Human testis homogenates | Identification and quantification of metabolites | nih.gov |

| LC-MS/MS | Pig fat | Simultaneous analysis of boar taint compounds | thegoodscentscompany.com |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements within a molecule. In the context of steroid analysis, GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) can be employed to trace the metabolic pathways of steroids and to distinguish between endogenous and exogenous sources of a compound. researchgate.net This is achieved by measuring the ratio of stable carbon isotopes (¹³C/¹²C). researchgate.net

While there is extensive literature on the use of IRMS for other steroids, particularly in the context of anti-doping analysis, specific applications for tracing the metabolism of (8ξ,9xi,14ξ)-Androst-16-en-3-one are less commonly reported. researchgate.netnih.gov However, the principles of the technique are applicable. For instance, by administering a labeled precursor, it would be possible to follow its conversion to (8ξ,9xi,14ξ)-Androst-16-en-3-one and its metabolites, providing valuable insights into its biosynthesis and degradation. nih.gov

Immunoassays for High-Throughput Analysis

Immunoassays are analytical methods that utilize the specific binding of an antibody to its antigen for detection and quantification. These methods are known for their high throughput, speed, and relatively low cost, making them suitable for screening large numbers of samples. nih.govidexx.com

Enzyme-linked immunosorbent assays (ELISAs) have been developed for the detection of boar taint compounds. nih.govbiochek.com These assays can be designed to be highly sensitive and specific. For example, a monoclonal antibody-based indirect ELISA has been developed for the detection of pork fat in heat-processed beef meatballs, demonstrating the potential for high sensitivity in complex food matrices. nih.gov Similarly, radioimmunoassays (RIAs) have been validated for the measurement of 5α-androst-16-en-3-one in human axillary collections and porcine adipose tissue. thegoodscentscompany.comnih.gov

While immunoassays offer several advantages, they can sometimes suffer from cross-reactivity with structurally related compounds, which may affect the accuracy of the results. acs.org Therefore, positive results from immunoassays are often confirmed using a more specific technique like GC-MS.

Development and Validation of Enzyme-Linked Immunosorbent Assay (ELISA) for Androstenone

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying molecules such as proteins, peptides, and hormones in biological samples. researchgate.net For small molecules like the steroid (8ξ,9ξ,14ξ)-Androst-16-en-3-one, a competitive ELISA format is commonly employed. mybiosource.com This method offers a non-radioactive, cost-effective, and less time-consuming alternative to traditional radioimmunoassays (RIA). nih.gov

The development of an ELISA for androstenone begins with the production of specific polyclonal or monoclonal antibodies. This is typically achieved by immunizing animals, such as rabbits, with an androstenone conjugate. nih.gov For instance, researchers have successfully raised polyclonal antibodies by administering booster shots of the target compound with an adjuvant to stimulate a robust immune response. nih.gov The resulting antiserum's specificity is a critical factor for the assay's reliability. nih.gov

The assay is generally performed in 96-well microtiter plates. nih.gov A common approach is the competitive inhibition technique, where the plates are pre-coated with an androstenone protein conjugate. mybiosource.com When samples or standards containing free androstenone are added to the wells along with a specific biotin-conjugated antibody, the free androstenone competes with the coated androstenone for the antibody binding sites. mybiosource.com Subsequently, an enzyme-linked conjugate, such as avidin-horseradish peroxidase (HRP), is added, which binds to the biotinylated antibody. mybiosource.com The final step involves adding a substrate that reacts with the enzyme to produce a measurable color change. The intensity of the color is inversely proportional to the concentration of androstenone in the sample; a lower color intensity indicates a higher concentration of the steroid. mybiosource.com

Validation is a crucial step to ensure the reliability and accuracy of the ELISA method. researchgate.net Key validation parameters include sensitivity, specificity, precision, and accuracy. patsnap.com

Sensitivity: This refers to the lowest concentration of the analyte that the assay can reliably detect and distinguish from a blank sample. patsnap.com For example, a highly sensitive ELISA for aldosterone, another steroid, was developed with a minimum detection limit of 5.2 pmole/L. researchgate.net An androstenedione (B190577) EIA reported a sensitivity of 5 pg/ml in plasma. nih.gov

Specificity: Specificity assesses the ability of the antibody to bind exclusively to androstenone without cross-reacting with other structurally related steroids that may be present in the sample. patsnap.com Cross-reactivity is determined by testing the antibody's binding to other steroids; minimal cross-reactivity is essential for accurate measurement. nih.govresearchgate.net

Precision: Precision measures the reproducibility of the assay. It is typically evaluated as intra-assay precision (variation within a single assay) and inter-assay precision (variation between different assays on different days). mybiosource.com Precision is expressed as the coefficient of variation (CV%), with values typically expected to be below 10-15%. mybiosource.commybiosource.com

Accuracy: Accuracy refers to how close the measured value is to the true value. patsnap.com It is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a sample and the percentage of the recovered analyte is calculated. fn-test.com

The table below summarizes typical validation parameters for commercially available and research-developed steroid ELISAs.

Table 1: Validation Parameters for Steroid ELISA Kits

| Parameter | Pig ADST (Androstenone) ELISA Kit mybiosource.com | Porcine Androstenone (ADST) ELISA Kit mybiosource.com | Androstenedione EIA nih.gov | Aldosterone ELISA researchgate.net |

|---|---|---|---|---|

| Assay Type | Competitive Inhibition ELISA | Quantitative Sandwich ELISA | Competitive ELISA | Competitive ELISA |

| Sensitivity | 10.19 nmol/ml | Not Specified | 5 pg/ml | 1.5 pg/mL (5.2 pmole/L) |

| Detection Range | 31.25-2000 nmol/ml | Not Specified | 0.20 to 200 pg/well | Not Specified |

| Intra-Assay Precision (CV%) | < 8% | < 15% | < 15% | Satisfactory |

| Inter-Assay Precision (CV%) | < 10% | < 15% | < 11% | Satisfactory |

| Cross-Reactivity | No significant cross-reactivity observed | Not Specified | Highly specific for androstenedione | Minimal with other steroids (e.g., Corticosterone: 0.0028%) |

Challenges in Sample Preparation and Matrix Effects in Steroid Analysis

The accurate analysis of steroids like (8ξ,9ξ,14ξ)-Androst-16-en-3-one from biological samples presents significant challenges, primarily due to their low physiological concentrations and the complexity of the biological matrices in which they are found, such as plasma, saliva, tissue, and feces. nih.govresearchgate.net Effective sample preparation is a critical step to isolate the target analyte from interfering substances, ensuring the accuracy, reproducibility, and sensitivity of the analysis. organomation.com

A major hurdle in steroid analysis is the matrix effect . The matrix consists of all components in a sample other than the target analyte. fn-test.comresearchgate.net These components can interfere with the analytical process, particularly in immunoassays, by affecting the binding between the antibody and the antigen. nih.govresearchgate.net This interference can lead to either an underestimation or overestimation of the analyte's concentration, compromising the accuracy of the results. researchgate.netresearchgate.net For instance, studies on salivary testosterone (B1683101) immunoassays have shown that direct analysis without sample clean-up can lead to significant signal suppression due to matrix interference. nih.gov